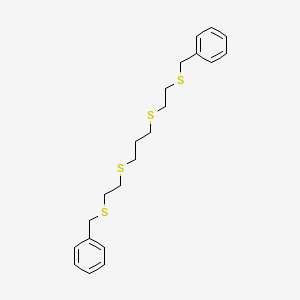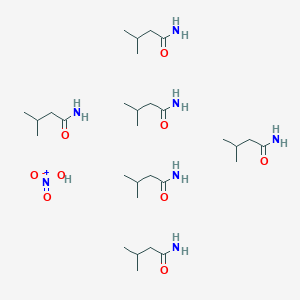
3-Methylbutanamide;nitric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylbutanamide, also known as isovaleramide, is an organic compound with the molecular formula C5H11NO. It is a derivative of butanamide, where a methyl group is attached to the third carbon atom. Nitric acid, with the chemical formula HNO3, is a highly corrosive and toxic strong acid. When combined, these compounds can undergo various chemical reactions, leading to the formation of different products.
準備方法
Synthetic Routes and Reaction Conditions
3-Methylbutanamide can be synthesized through the reaction of isovaleric acid with ammonia or an amine in the presence of a dehydrating agent. The reaction typically involves heating the mixture to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of 3-methylbutanamide involves the catalytic hydrogenation of isovaleronitrile, followed by hydrolysis. This method is preferred due to its efficiency and high yield.
化学反応の分析
Types of Reactions
3-Methylbutanamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Isovaleric acid.
Reduction: Isobutylamine.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
3-Methylbutanamide and nitric acid have several applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic effects and as precursors for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. Nitric acid, on the other hand, acts as a strong acid and oxidizing agent, reacting with various substrates to produce different products.
類似化合物との比較
3-Methylbutanamide is similar to other amides, such as acetamide and propionamide, in terms of its structure and reactivity. its unique methyl group on the third carbon atom gives it distinct properties and reactivity. Similar compounds include:
Acetamide: CH3CONH2
Propionamide: C2H5CONH2
Butanamide: C3H7CONH2
These compounds share similar chemical properties but differ in their specific reactivity and applications.
特性
CAS番号 |
140141-30-6 |
|---|---|
分子式 |
C30H67N7O9 |
分子量 |
669.9 g/mol |
IUPAC名 |
3-methylbutanamide;nitric acid |
InChI |
InChI=1S/6C5H11NO.HNO3/c6*1-4(2)3-5(6)7;2-1(3)4/h6*4H,3H2,1-2H3,(H2,6,7);(H,2,3,4) |
InChIキー |
XOPZWEPSQXEJBG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)N.CC(C)CC(=O)N.CC(C)CC(=O)N.CC(C)CC(=O)N.CC(C)CC(=O)N.CC(C)CC(=O)N.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


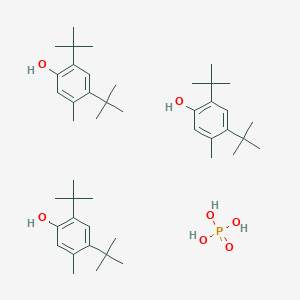
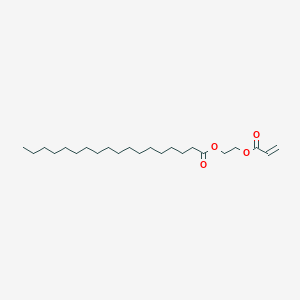
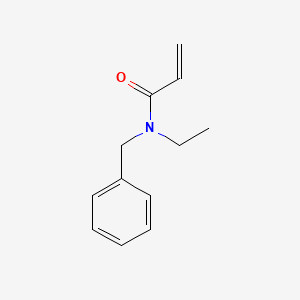
![2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid](/img/structure/B14273647.png)

![3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol](/img/structure/B14273665.png)

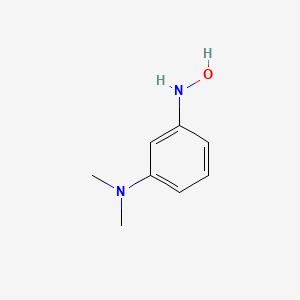
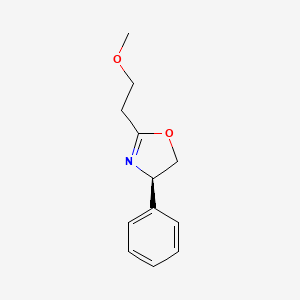
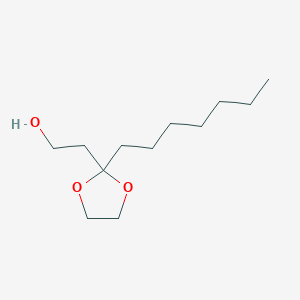

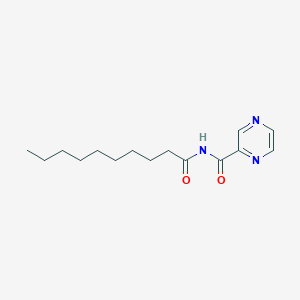
![1-Octyl-4-[(4-octylphenoxy)methyl]benzene](/img/structure/B14273707.png)
